molecular formula C23H29ClO5 B10783811 Asofuranone

Asofuranone

Cat. No.: B10783811
M. Wt: 420.9 g/mol
InChI Key: VGYPZLGWVQQOST-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-chloro-3-[7-(5,5-dimethyl-4-oxooxolan-2-yl)-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYPZLGWVQQOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

a. Synthesis from 2-Butenenitrile and Ethyl Lactate:
  • 2-Butenenitrile reacts with ethyl lactate in the presence of a base, leading to cyclization.
  • The resulting compound undergoes further treatment with KHSO₄ to remove HCN, yielding ascofuranone.
b. Oxidation and Dehydration of Glycerol:
  • Glycerol (propane-1,2,3-triol) is oxidized, reduced, and dehydrated in the presence of zinc catalysts.
  • The final product is ascofuranone.

Chemical Reactions Analysis

Ascofuranone participates in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each synthetic route. Major products formed from these reactions include derivatives of ascofuranone.

Scientific Research Applications

Ascofuranone finds applications in several scientific fields:

Mechanism of Action

The exact mechanism by which ascofuranone exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways to modulate sensory perception and enhance flavors.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Apararenone
  • Molecular Structure : N-[4-(4-Fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]methanesulfonamide .
  • Key Features: Benzoxazine ring fused with a dihydrofuranone moiety. Sulfonamide group enhancing binding affinity to enzymatic targets.
  • Pharmacological Activity: Acts as a non-steroidal mineralocorticoid receptor antagonist, validated in hypertension and renal disease models .
Isoflurane Related Compound A
  • Molecular Structure : (2,2,2-Trifluoroethoxy)acetic acid (USP designation) .
  • Key Features :
    • Trifluoroethyl group conferring metabolic stability.
    • Carboxylic acid moiety enabling ionic interactions.
  • Pharmacological Activity : Byproduct of isoflurane metabolism; used as a reference standard in quality control for anesthetic formulations .
Comparison with Asofuranone:

However, the absence of a sulfonamide group in this compound might limit its receptor-binding efficacy compared to Apararenone . Unlike Isoflurane Related Compound A, this compound lacks halogenation, which could reduce its metabolic stability but improve biocompatibility .

Functional Analogues

Aspirin (Acetylsalicylic Acid)
  • Molecular Structure : 2-Acetoxybenzoic acid .
  • Key Features :
    • Acetyl group enabling irreversible cyclooxygenase (COX) inhibition.
    • Carboxylic acid for antiplatelet and anti-inflammatory effects.
  • Pharmacological Activity : COX-1/COX-2 inhibitor; widely used for analgesia and cardiovascular prophylaxis .
Comparison with this compound:

While this compound lacks the acetylated phenolic group of aspirin, its furanone ring could mimic salicylate’s ability to disrupt prostaglandin synthesis.

Data Table: Comparative Properties

Compound Molecular Formula Core Structure Key Functional Groups Pharmacological Activity References
This compound C₆H₆O₂ (hypothetical) Furanone Ketone, Olefinic bond Putative anti-inflammatory
Apararenone C₁₈H₁₉FN₂O₄S Benzoxazine-furanone Sulfonamide, Fluorophenyl Mineralocorticoid receptor antagonism
Isoflurane Related Compound A C₄H₅F₃O₃ Trifluoroethyl-carboxylic acid Carboxylic acid, Trifluoroethoxy Anesthetic metabolite
Aspirin C₉H₈O₄ Salicylate Acetyl, Carboxylic acid COX inhibition, Antiplatelet

Research Findings and Implications

  • Structural Insights: The furanone ring in this compound may confer electrophilic reactivity, enabling covalent binding to target enzymes (e.g., kinases or COX isoforms) .
  • Functional Potential: Analogous to aspirin, this compound could modulate inflammatory pathways, but its lack of a carboxylic acid group might necessitate prodrug derivatization for optimal bioavailability .
  • Synthetic Challenges: Unlike Apararenone, which incorporates stabilizing sulfonamide and fluorophenyl groups, this compound’s simpler structure may require structural optimization to enhance pharmacokinetic profiles .

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